5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide 5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 1340894-13-4
VCID: VC11728931
InChI: InChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21)
SMILES: CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br
Molecular Formula: C14H12BrN5O
Molecular Weight: 346.18 g/mol

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide

CAS No.: 1340894-13-4

Cat. No.: VC11728931

Molecular Formula: C14H12BrN5O

Molecular Weight: 346.18 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide - 1340894-13-4

Specification

CAS No. 1340894-13-4
Molecular Formula C14H12BrN5O
Molecular Weight 346.18 g/mol
IUPAC Name 5-bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C14H12BrN5O/c1-2-12-18-19-13-11(4-3-5-20(12)13)17-14(21)9-6-10(15)8-16-7-9/h3-8H,2H2,1H3,(H,17,21)
Standard InChI Key RKIPCZWQABFXST-UHFFFAOYSA-N
SMILES CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br
Canonical SMILES CCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br

Introduction

Chemical Identification and Structural Features

5-Bromo-N-(3-ethyl- triazolo[4,3-a]pyridin-8-yl)nicotinamide belongs to the class of triazolopyridine derivatives, characterized by a fused bicyclic system comprising a triazole and pyridine ring. The compound’s IUPAC name, 5-bromo-N-(3-ethyl- triazolo[4,3-a]pyridin-8-yl)pyridine-3-carboxamide, reflects its substitution pattern:

  • A bromine atom at the 5-position of the pyridine ring.

  • An ethyl group at the 3-position of the triazole ring.

  • A nicotinamide group linked via an amide bond to the 8-position of the triazolopyridine scaffold .

Table 1: Key Identifiers of 5-Bromo-N-(3-ethyl- triazolo[4,3-a]pyridin-8-yl)nicotinamide

PropertyValue
CAS No.1340894-13-4
Molecular FormulaC₁₄H₁₂BrN₅O
Molecular Weight346.18 g/mol
SMILESCCC1=NN=C2N1C=CC=C2NC(=O)C3=CC(=CN=C3)Br
InChIKeyRKIPCZWQABFXST-UHFFFAOYSA-N

The canonical SMILES string indicates a planar structure with conjugated π-systems, likely contributing to moderate solubility in polar aprotic solvents.

Physicochemical Properties

Experimental and predicted data highlight the compound’s stability and reactivity profile:

Density and Solubility

  • Density: 1.63 ± 0.1 g/cm³ (predicted), suggesting a compact molecular packing arrangement .

  • pKa: 8.75 ± 0.46 (predicted), indicating weak basicity at physiological pH, likely due to the triazole nitrogen .

Spectral Characteristics

While experimental NMR or IR spectra are unavailable, the InChIKey (RKIPCZWQABFXST-UHFFFAOYSA-N) provides a unique identifier for spectral library matching. The bromine atom’s presence would produce distinct signals in mass spectrometry (e.g., isotopic peaks at m/z 346/348 in a 1:1 ratio).

Synthesis and Derivative Development

  • Cyclocondensation: Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

  • Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on precursor pyridines.

  • Amide Coupling: Nicotinamide incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Strategic Modifications

  • Ethyl Group Optimization: The 3-ethyl substituent on the triazole ring may enhance lipophilicity, potentially improving membrane permeability.

  • Bromine as a Leaving Group: The 5-bromo position could facilitate further functionalization (e.g., Suzuki–Miyaura cross-coupling) .

SupplierPurityQuantity Available
AChemBlock>95%1 mg – 1 g
Parchem>98%50 mg – 5 g
Alchimica>90%10 mg – 500 mg

Pricing data remains proprietary, but typical costs range from $200–$500 per 100 mg for research-grade material.

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